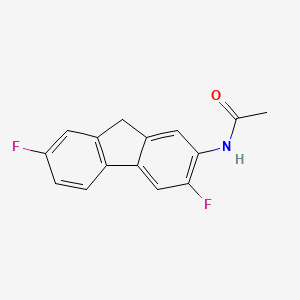
n-(3,7-Difluoro-9h-fluoren-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,7-Difluoro-9H-fluoren-2-yl)acetamide is a chemical compound with the molecular formula C15H11F2NO It is a derivative of fluorenylacetamide, characterized by the presence of two fluorine atoms at the 3 and 7 positions of the fluorene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,7-Difluoro-9H-fluoren-2-yl)acetamide typically involves the acylation of 3,7-difluoro-9H-fluorene with acetic anhydride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3,7-Difluoro-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Fluorenylamine derivatives.
Substitution: Various substituted fluorenylacetamides depending on the nucleophile used.
Scientific Research Applications
N-(3,7-Difluoro-9H-fluoren-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(3,7-Difluoro-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The fluorine atoms enhance the compound’s stability and bioavailability, making it a promising candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
N-(9H-Fluoren-2-yl)acetamide: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2-Acetylaminofluorene: Another derivative of fluorenylacetamide with different substitution patterns.
2,2-Difluoro-N-(7-nitro-9H-fluoren-2-yl)acetamide: Contains additional nitro groups, leading to distinct chemical behavior
Uniqueness
N-(3,7-Difluoro-9H-fluoren-2-yl)acetamide is unique due to the presence of fluorine atoms at specific positions on the fluorene ring. This modification enhances its chemical stability, reactivity, and potential biological activity compared to similar compounds .
Biological Activity
Anti-inflammatory Properties
Studies have indicated that N-(3,7-Difluoro-9H-fluoren-2-yl)acetamide may interact with specific enzymes or receptors involved in inflammatory pathways. While the exact mechanisms are still under investigation, early research suggests that this compound could have anti-inflammatory effects.
Enzyme Inhibition
Preliminary studies have shown that this compound exhibits inhibitory activity against certain enzymes. In particular, it has demonstrated potential as a tyrosinase inhibitor, although not as potent as some other compounds in its class .
Comparison with Similar Compounds
To better understand the biological activity of this compound, it's useful to compare it with structurally similar compounds:
| Compound | Fluorine Atoms | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | 2 | Enhanced stability | Potential anti-inflammatory and enzyme inhibition |
| N-(3-Fluoro-9H-fluoren-2-yl)acetamide | 1 | Lower reactivity | Less potent biological activity |
| N-(4-Fluorobenzyl)acetamide | 1 | Different aromatic system | Varied biological effects |
| N-(4-Chlorophenyl)acetamide | 0 | Chlorine instead of fluorine | Different pharmacological profile |
The presence of two fluorine atoms in this compound may enhance its pharmacological properties compared to its mono-fluorinated or non-fluorinated counterparts.
Potential Applications
Based on its biological activity, this compound shows promise in several areas:
- Drug Discovery: It may serve as a lead compound in the development of new anti-inflammatory drugs.
- Enzyme Modulation: Its potential enzyme inhibition properties could be exploited in various therapeutic applications.
- Materials Science: The unique electronic characteristics of this compound, due to its fluorination, may find applications in material development.
Future Research Directions
While the initial findings on this compound are promising, further research is needed to fully elucidate its biological activity:
- Molecular Docking Studies: To better understand its interactions with specific biological targets.
- Binding Affinity Assays: To quantify its affinity for various enzymes and receptors.
- In Vivo Studies: To assess its efficacy and safety in animal models.
- Structure-Activity Relationship (SAR) Studies: To optimize its biological activity through structural modifications.
Properties
CAS No. |
2823-83-8 |
|---|---|
Molecular Formula |
C15H11F2NO |
Molecular Weight |
259.25 g/mol |
IUPAC Name |
N-(3,7-difluoro-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H11F2NO/c1-8(19)18-15-6-10-4-9-5-11(16)2-3-12(9)13(10)7-14(15)17/h2-3,5-7H,4H2,1H3,(H,18,19) |
InChI Key |
JLRBCHWWSPIWSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C2C(=C1)CC3=C2C=CC(=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















